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Introduction

URMC-099 is a potent, brain-penetrant, and orally bioavailable small molecule inhibitor of

mixed-lineage kinases (MLKs), particularly targeting MLK3.[1][2][3] It also exhibits inhibitory

activity against other kinases, including MLK1, MLK2, Dual Leucine Zipper Kinase (DLK),

Leucine-Rich Repeat Kinase 2 (LRRK2), and Abelson murine leukemia viral oncogene

homolog 1 (ABL1).[4][5] This broad-spectrum activity allows URMC-099 to modulate critical

signaling pathways involved in neuroinflammation and neuronal degeneration.[3][6][7]

Preclinical studies have demonstrated its efficacy in various models of neurodegenerative

diseases, including HIV-1-associated neurocognitive disorders (HAND), Alzheimer's disease,

and multiple sclerosis, primarily through its anti-inflammatory and neuroprotective effects.[1][3]

[7][8][9] URMC-099 has been shown to reduce the production of pro-inflammatory cytokines,

protect neurons from damage, and shift microglia towards a more protective, anti-inflammatory

phenotype.[3][6][8][9][10]

These application notes provide detailed protocols for in vitro assays to characterize the activity

of URMC-099, including its kinase inhibitory profile, its effects on microglial activation and

function, and its neuroprotective properties.
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Table 1: Kinase Inhibition Profile of URMC-099

Kinase IC50 (nM)

MLK1 19

MLK2 42

MLK3 14

DLK 150

LRRK2 11

ABL1 6.8

ABL1 (T315I) 3

FLT3 4

FLT1 39

SGK 67

AurA 108

AurB 123

ROCK2 111

c-MET 177

TRKA 85

Data compiled from multiple sources.[2][4][5]

Table 2: Cellular Activity of URMC-099
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Cell Line Assay IC50 (µM)

BV-2 (mouse microglia)
Inhibition of LPS-induced

TNFα release
0.46

HEK293
Inhibition of human ERG tail

current
21

[2]

Experimental Protocols
Kinase Inhibition Assay
This protocol describes a general biochemical assay to determine the IC50 of URMC-099
against a specific kinase.

Materials:

Recombinant human kinase (e.g., MLK3)

Kinase-specific substrate and corresponding antibody

ATP

URMC-099

Assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.01% BSA)

Kinase-Glo® Luminescent Kinase Assay (Promega) or similar detection reagent

White, opaque 96-well plates

Procedure:

Prepare a serial dilution of URMC-099 in DMSO, then dilute further in assay buffer. The final

DMSO concentration should be ≤1%.
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Add 5 µL of the diluted URMC-099 or vehicle (DMSO in assay buffer) to the wells of a 96-

well plate.

Add 5 µL of the kinase solution to each well.

Initiate the reaction by adding 10 µL of a solution containing the substrate and ATP. The final

ATP concentration should be at or near the Km for the specific kinase.

Incubate the plate at 30°C for 1 hour.

Equilibrate the plate to room temperature for 5-10 minutes.

Add 20 µL of the Kinase-Glo® reagent to each well to stop the reaction and generate a

luminescent signal.

Incubate at room temperature for 10 minutes.

Measure luminescence using a plate reader.

Calculate the percent inhibition for each URMC-099 concentration relative to the vehicle

control.

Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Microglial Cytokine Release Assay
This protocol details the measurement of cytokine release from microglial cells (e.g., BV-2 cell

line or primary microglia) in response to an inflammatory stimulus and treatment with URMC-
099.

Materials:

BV-2 cells or primary microglia

Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

Lipopolysaccharide (LPS) or other inflammatory stimulus (e.g., HIV-1 Tat protein)[11]

URMC-099
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Phosphate-buffered saline (PBS)

ELISA or Luminex kits for desired cytokines (e.g., TNFα, IL-1β, IL-6, IL-4, IL-13)[8][11]

Procedure:

Seed BV-2 cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to

adhere overnight.

Pre-treat the cells with various concentrations of URMC-099 (e.g., 10 nM - 1 µM) or vehicle

(DMSO) for 1 hour.[11]

Stimulate the cells with LPS (e.g., 100 ng/mL) or another agonist for 4-24 hours.[11]

Collect the cell culture supernatant and centrifuge to remove any cellular debris.

Measure the concentration of cytokines in the supernatant using a commercially available

ELISA or Luminex kit, following the manufacturer's instructions.

Normalize cytokine levels to the total protein concentration of the remaining cell lysate if

desired.

Analyze the data to determine the effect of URMC-099 on cytokine production.

JNK Phosphorylation Western Blot Assay
This protocol describes how to assess the effect of URMC-099 on the phosphorylation of JNK,

a downstream target of MLK3.

Materials:

BV-2 cells

Complete culture medium

HIV-1 Tat protein or another stimulus for JNK activation

URMC-099
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Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

BCA protein assay kit

SDS-PAGE gels

PVDF membrane

Primary antibodies: anti-phospho-JNK (p-JNK), anti-total-JNK (t-JNK), and anti-β-actin

(loading control)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Procedure:

Plate BV-2 cells in 6-well plates and grow to 80-90% confluency.

Pre-treat the cells with URMC-099 (e.g., 100 nM) or vehicle for 1 hour.[11]

Stimulate the cells with HIV-1 Tat (e.g., 1 µg/mL) for 30 minutes.[11]

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

Determine the protein concentration of each lysate using a BCA assay.

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF

membrane.

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

Incubate the membrane with the primary antibody against p-JNK overnight at 4°C.

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour

at room temperature.

Detect the signal using a chemiluminescent substrate.
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Strip the membrane and re-probe for t-JNK and β-actin to ensure equal loading.

Quantify the band intensities using densitometry software.

Microglial Phagocytosis of Amyloid-β Assay
This protocol is for assessing the effect of URMC-099 on the phagocytic capacity of microglia

using fluorescently labeled amyloid-β (Aβ).

Materials:

Primary microglia or BV-2 cells

Poly-D-lysine (PDL) coated coverslips in a 24-well plate

Complete culture medium

Fluorescently labeled Aβ42 peptides (e.g., HiLyte™ Fluor 488-labeled Aβ42)

URMC-099

4% Paraformaldehyde (PFA) in PBS

DAPI stain

Fluorescence microscope

Procedure:

Seed microglia onto PDL-coated coverslips in a 24-well plate at a density of 50,000

cells/cm².[4][8]

Allow the cells to adhere and recover for 24 hours.[4]

Prepare aggregated fluorescent Aβ42 by diluting the stock solution to a final concentration of

500 nM in DMEM and incubating at 37°C for 1 hour.[4]

Pre-treat the microglial cells with URMC-099 or vehicle for 1 hour.
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Replace the culture medium with the Aβ42-containing medium and incubate at 37°C for 1

hour.[4]

Wash the cells thoroughly five times with ice-cold PBS to remove extracellular Aβ42.[4]

Fix the cells with 4% PFA for 15 minutes.[4]

Counterstain the nuclei with DAPI.

Mount the coverslips onto microscope slides.

Visualize the cells using a fluorescence microscope and quantify the amount of internalized

Aβ42 per cell.

Neuronal Protection Assay
This protocol outlines a method to evaluate the neuroprotective effects of URMC-099 in a co-

culture system with activated microglia.

Materials:

Primary rat hippocampal neurons

BV-2 cells

Microfluidic chambers

Complete neuron culture medium

Complete BV-2 culture medium

HIV-1 Tat protein

URMC-099

Fluorescent markers for axons (e.g., anti-β-III tubulin antibody) and microglia (e.g., anti-Iba1

antibody)

Procedure:
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Culture primary hippocampal neurons in the cell body compartment of microfluidic chambers,

allowing axons to grow into the adjacent compartment.[12]

After 7 days in vitro, a robust axonal network should be established in the axonal

compartment.[12]

Plate BV-2 cells on top of the axonal network.[12]

Treat the co-culture with HIV-1 Tat (e.g., 1 µg/mL) in the presence or absence of URMC-099
(e.g., 100 nM) for 18 hours. A vehicle control group should also be included.[12]

Fix the cells and perform immunocytochemistry to visualize axons (β-III tubulin) and

microglia (Iba1).

Acquire images using a fluorescence microscope and analyze axonal integrity and density to

determine the neuroprotective effect of URMC-099.

Visualizations

Inflammatory Stimuli

Kinase Cascade

Cellular Response

LPS

MLK3

HIV_Tat

Amyloid_Beta

MKK3/4 JNK / p38
Pro-inflammatory

Cytokines (TNFα, IL-1β)

Neuronal Damage

URMC099

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 13 Tech Support

https://www.jneurosci.org/content/jneuro/33/24/9998.full.pdf
https://www.jneurosci.org/content/jneuro/33/24/9998.full.pdf
https://www.jneurosci.org/content/jneuro/33/24/9998.full.pdf
https://www.benchchem.com/product/b612249?utm_src=pdf-body
https://www.jneurosci.org/content/jneuro/33/24/9998.full.pdf
https://www.benchchem.com/product/b612249?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612249?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: URMC-099 inhibits the MLK3 signaling pathway.
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Caption: Workflow for the microglial cytokine release assay.
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Caption: Workflow for the microglial phagocytosis assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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